molecular formula C7H10N2O B1595609 3-Amino-2,6-dimethylpyridin-4-ol CAS No. 409316-67-2

3-Amino-2,6-dimethylpyridin-4-ol

Cat. No. B1595609
M. Wt: 138.17 g/mol
InChI Key: AGMYJMJWQBOGLE-UHFFFAOYSA-N
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Description

“3-Amino-2,6-dimethylpyridin-4-ol” is a heterocyclic organic compound that belongs to the pyridine family. It has a molecular formula of C7H10N2O and a molecular weight of 138.17 g/mol .


Molecular Structure Analysis

The IUPAC name for this compound is 3-amino-2,6-dimethyl-4(1H)-pyridinone . The InChI code for this compound is 1S/C7H10N2O/c1-4-3-6(10)7(8)5(2)9-4/h3H,8H2,1-2H3,(H,9,10) .


Chemical Reactions Analysis

Whole cells of Burkholderia sp. MAK1 have been shown to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives . Moreover, several methylpyridines as well as methylated pyrazines were converted to appropriate N-oxides .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 238-239°C .

Scientific Research Applications

Supramolecular Structures

The study by Cheng et al. (2011) explored the supramolecular structures of related compounds, highlighting the importance of hydrogen bonding in molecular columns and two-dimensional networks. These structures have implications for understanding nucleic acid structures and their functions (Cheng et al., 2011).

Synthesis of G-quadruplex Binding Ligand

Smith et al. (2009) developed a novel approach to synthesize an aromatic triarylpyridine chromophore, which is essential in stabilizing quadruplex DNA structures. This has potential implications in cancer treatment through the inhibition of telomerase (Smith et al., 2009).

Photochemical Dimerization

Taylor and Kan (1963) investigated the photochemical dimerization of 2-aminopyridines and 2-pyridones, revealing insights into their chemical and physical properties. This research contributes to the understanding of the behavior of these compounds under specific conditions (Taylor & Kan, 1963).

Chelating Behavior in Metal Complexes

Masoud et al. (2020) examined the chelating behavior of a related ligand with various metal ions. Their research offers insights into the coordination chemistry and potential applications in materials science (Masoud et al., 2020).

Metal-Free Photoredox Catalysis

Ociepa et al. (2018) demonstrated a metal-free photoredox strategy for forming C(sp3)–C(sp) and C(sp3)–C(sp2) bonds using primary amine derivatives. This approach has significant implications in synthetic chemistry (Ociepa et al., 2018).

Synthesis of Novel Heterocycles

Metwally et al. (2008) utilized a related compound for the preparation of new heterocycles of pharmaceutical interest. Their findings contribute to the development of novel pharmaceutical compounds (Metwally et al., 2008).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Pyridinols and pyridinamines are important intermediates with many applications in the chemical industry . The methods for chemical synthesis of pyridinols, particularly aminopyridinols, are usually limited or inefficient . Therefore, the development of efficient and scalable methods for the synthesis of these compounds could have significant implications for the chemical and pharmaceutical industries .

properties

IUPAC Name

3-amino-2,6-dimethyl-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-4-3-6(10)7(8)5(2)9-4/h3H,8H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMYJMJWQBOGLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=C(N1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60342998
Record name 4-Pyridinol, 3-amino-2,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2,6-dimethylpyridin-4-ol

CAS RN

409316-67-2
Record name 3-Amino-2,6-dimethyl-4-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=409316-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinol, 3-amino-2,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-2,6-dimethylpyridin-4-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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